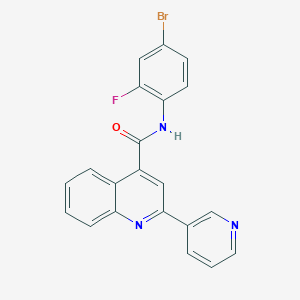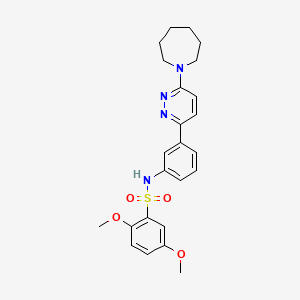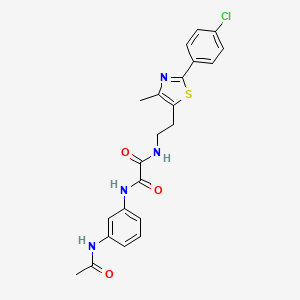![molecular formula C19H20N2OS B11259361 1-[(4-Methylphenyl)methyl]-2-[(phenylmethyl)thio]-1H-imidazole-5-methanol CAS No. 904817-18-1](/img/structure/B11259361.png)
1-[(4-Methylphenyl)methyl]-2-[(phenylmethyl)thio]-1H-imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(BENZYLSULFANYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL]METHANOL: is a complex organic compound characterized by its unique structure, which includes a benzylsulfanyl group, a 4-methylphenylmethyl group, and an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(BENZYLSULFANYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL]METHANOL typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or other transition metals, are often used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
[2-(BENZYLSULFANYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL]METHANOL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
[2-(BENZYLSULFANYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL]METHANOL has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [2-(BENZYLSULFANYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL]METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved in these actions include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Imidazole-containing compounds: Widely studied for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Benzimidazole complexes: Noted for their biological activities and potential therapeutic applications.
Uniqueness
What sets [2-(BENZYLSULFANYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL]METHANOL apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
CAS No. |
904817-18-1 |
|---|---|
Molecular Formula |
C19H20N2OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[2-benzylsulfanyl-3-[(4-methylphenyl)methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C19H20N2OS/c1-15-7-9-16(10-8-15)12-21-18(13-22)11-20-19(21)23-14-17-5-3-2-4-6-17/h2-11,22H,12-14H2,1H3 |
InChI Key |
KBUHAAQZOOHXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-butyl-5-(isopentylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11259284.png)
![3-(3,4-dimethoxyphenyl)-6-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11259296.png)
![4-[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B11259298.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(4-ethoxyphenyl)acetamide](/img/structure/B11259300.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11259304.png)
![3-(4-methoxyphenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11259305.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B11259306.png)

![N-(3-bromophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11259321.png)
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11259323.png)
![7-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259336.png)

![N-(2,4-dimethylphenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259359.png)
